molecular formula C14H26N2O5 B094215 Boc-ile-gly-ome CAS No. 16257-04-8

Boc-ile-gly-ome

Cat. No.: B094215
CAS No.: 16257-04-8
M. Wt: 302.37 g/mol
InChI Key: MLXYPLUNUWQNRD-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-ile-gly-ome, also known as tert-butyloxycarbonyl-isoleucyl-glycine-methyl ester, is a protected dipeptide commonly used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino terminus, while the methyl ester protects the carboxyl terminus. This compound is particularly useful in the synthesis of longer peptide chains due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ile-gly-ome typically involves the following steps:

    Protection of Isoleucine: Isoleucine is first protected at the amino terminus with the Boc group using tert-butyloxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Coupling with Glycine: The Boc-protected isoleucine is then coupled with glycine methyl ester using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Boc-ile-gly-ome undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

    Hydrolysis: The methyl ester can be hydrolyzed under basic conditions, such as with sodium hydroxide, to yield the free carboxylic acid.

    Coupling Reactions: this compound can participate in further coupling reactions to form longer peptide chains.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Hydrolysis: Sodium hydroxide in water or methanol.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP).

Major Products

    Deprotection: Isoleucyl-glycine-methyl ester.

    Hydrolysis: Boc-isoleucyl-glycine.

    Coupling: Longer peptide chains with this compound as a building block.

Scientific Research Applications

Boc-ile-gly-ome has several applications in scientific research:

    Peptide Synthesis: It is widely used as a building block in the synthesis of longer peptides and proteins.

    Drug Development: this compound is used in the development of peptide-based drugs due to its stability and ease of incorporation into peptide chains.

    Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other molecules, such as drugs or imaging agents.

    Material Science: this compound is used in the development of peptide-based materials, such as hydrogels and nanomaterials, due to its ability to self-assemble into ordered structures.

Mechanism of Action

The mechanism of action of Boc-ile-gly-ome primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino terminus from unwanted reactions, while the methyl ester protects the carboxyl terminus. These protecting groups can be selectively removed under mild conditions, allowing for the controlled synthesis of longer peptide chains. The compound’s stability and ease of deprotection make it a valuable tool in peptide chemistry.

Comparison with Similar Compounds

Similar Compounds

    Boc-Val-Val-OMe: Another Boc-protected dipeptide with valine residues.

    Boc-Ile-Ala-OMe: A Boc-protected dipeptide with isoleucine and alanine residues.

    Fmoc-Ile-Ile-OMe: A similar dipeptide with a different protecting group (fluorenylmethyloxycarbonyl).

Uniqueness

Boc-ile-gly-ome is unique due to its specific combination of isoleucine and glycine residues, which impart distinct properties to the peptide. The Boc group provides stability and ease of removal, while the glycine residue offers flexibility to the peptide chain. This combination makes this compound particularly useful in the synthesis of peptides with specific structural and functional properties.

Properties

IUPAC Name

methyl 2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-7-9(2)11(12(18)15-8-10(17)20-6)16-13(19)21-14(3,4)5/h9,11H,7-8H2,1-6H3,(H,15,18)(H,16,19)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXYPLUNUWQNRD-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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